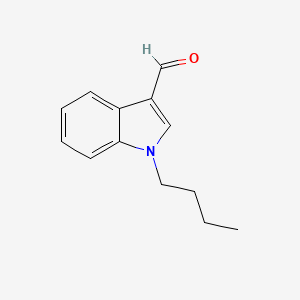

1-butyl-1H-indole-3-carbaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

1-butylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-2-3-8-14-9-11(10-15)12-6-4-5-7-13(12)14/h4-7,9-10H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMRUOQXWPPSQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701297106 | |

| Record name | 1-Butyl-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119491-09-7 | |

| Record name | 1-Butyl-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119491-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Butyl 1h Indole 3 Carbaldehyde and Its Precursors

Historical and Contemporary Approaches to Indole-3-Carbaldehyde Synthesis

The creation of the indole-3-carbaldehyde scaffold is a well-explored area of organic chemistry, with several named reactions having been historically employed. More recently, catalytic and oxidative methods have been developed to improve efficiency and environmental compatibility.

Vilsmeier-Haack Formylation and its Catalytic Variants

The Vilsmeier-Haack reaction stands as a cornerstone for the formylation of electron-rich aromatic and heteroaromatic compounds, including indole (B1671886). sid.irorganic-chemistry.org This method is often favored due to its simplicity, high yields, and the purity of the resulting indole-3-aldehyde. orgsyn.org The classical approach involves the use of a phosphoryl chloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent (a chloromethyleneiminium salt). sid.irorganic-chemistry.org This reagent then attacks the electron-rich C3 position of the indole ring.

The general reaction is as follows: Indole + Vilsmeier Reagent → 3-Formylindole (Indole-3-carbaldehyde)

Recent advancements have focused on developing catalytic versions of the Vilsmeier-Haack reaction to circumvent the need for stoichiometric amounts of phosphoryl chloride. nih.gov One such development employs a P(III)/P(V)=O cycle, enabling a catalytic process for the direct C1-deuterated formylation of indoles using stoichiometric DMF-d7 as the deuterium source. nih.gov This catalytic method is noted for its mild reaction conditions and high levels of deuteration. nih.govorgsyn.org

| Method | Reagents | Key Features |

|---|---|---|

| Classical Vilsmeier-Haack | POCl₃, DMF | Simple, nearly quantitative yield, high purity product. orgsyn.org |

| Catalytic Vilsmeier-Haack | P(III)/P(V)=O catalyst, DMF-d7 | Mild conditions, provides C1-deuterated product, high deuteration level. nih.gov |

Reimer-Tiemann Reaction for Indole-3-Carbaldehyde Formation

The Reimer-Tiemann reaction is another classical method for the ortho-formylation of phenols, which can also be applied to indoles to produce indole-3-carbaldehyde. ekb.egechemi.com This reaction typically involves the treatment of indole with chloroform (CHCl₃) in the presence of a strong base, such as potassium hydroxide (KOH). ekb.eg The reactive species is dichlorocarbene (:CCl₂), which is generated in situ and preferentially attacks the electron-rich C3 position of the indole nucleus. stackexchange.com

While it is a historically significant method, the Reimer-Tiemann reaction can sometimes suffer from lower yields compared to the Vilsmeier-Haack formylation. echemi.comstackexchange.com

Grignard and Sommelet Reactions in Indole Formylation

The versatility of organometallic reagents is demonstrated in their application to indole formylation. The Grignard reaction , for instance, can be utilized in the synthesis of indole derivatives. ekb.eg Specifically, ortho-substituted nitroarenes can react with vinyl Grignard reagents to form substituted indoles. wikipedia.org While not a direct formylation of the indole ring itself, this method provides a route to substituted indoles that can be further functionalized. wikipedia.orgjk-sci.com

The Sommelet reaction offers a pathway to convert benzyl halides into aldehydes using hexamine and water. wikipedia.orgsynarchive.com This reaction can be adapted for the synthesis of indole-3-carbaldehyde by starting with a suitable halo-methyl indole derivative. ekb.eg The reaction proceeds through the formation of a quaternary ammonium salt, which is then hydrolyzed to the aldehyde. organicreactions.org

Modern Oxidation Methods for Indole-3-Carbaldehyde Production

Contemporary synthetic chemistry has seen a shift towards more environmentally benign and efficient oxidative methods. iust.ac.ir For the synthesis of indole-3-carbaldehyde, modern approaches often involve the oxidation of precursors like indole-3-methanol or gramine.

One notable modern method is the visible-light-mediated C-3 formylation of indole. organic-chemistry.org This process uses eosin Y as a photoredox catalyst, tetramethylethylenediamine (TMEDA) as the carbon source, and air as the oxidant under mild conditions. organic-chemistry.org This approach is advantageous due to its avoidance of harsh reagents and metal catalysts. organic-chemistry.org

Other modern oxidative strategies include the oxidation of gramine methiodides and the oxidative decarboxylation of indole-3-acetic acid. researchgate.net

| Oxidation Method | Precursor | Key Reagents/Conditions | Advantages |

|---|---|---|---|

| Visible-Light Photoredox Catalysis | Indole | Eosin Y, TMEDA, Air, Blue LED | Mild conditions, environmentally friendly, avoids metal catalysts. organic-chemistry.org |

| Oxidation of Gramine Methiodides | Gramine Methiodide | - | Environmentally friendly approach. researchgate.net |

| Oxidative Decarboxylation | Indole-3-acetic acid | Sodium periodate catalyzed by Mn(III)-salophen complex | Environmentally friendly approach. researchgate.net |

N-Butylation Strategies for Indole-3-Carbaldehydes

Once the indole-3-carbaldehyde core is synthesized, the final step in producing 1-butyl-1H-indole-3-carbaldehyde is the attachment of a butyl group to the indole nitrogen.

Direct N-Alkylation Protocols

Direct N-alkylation is a common and straightforward method for introducing an alkyl group onto the indole nitrogen. This reaction typically involves deprotonating the indole nitrogen with a suitable base to form an indolide anion, which then acts as a nucleophile to attack an alkyl halide, in this case, a butyl halide (e.g., butyl bromide or butyl iodide).

Common bases used for this purpose include sodium hydride (NaH), potassium tert-butoxide, or Grignard reagents. bhu.ac.in The choice of base and solvent can influence the regioselectivity of the alkylation, as N-metallated indoles can potentially react at either the N1 or C3 position. bhu.ac.in Generally, more ionic salts (like sodium and potassium salts) tend to favor N-alkylation. bhu.ac.in

The general protocol involves:

Dissolving indole-3-carbaldehyde in a suitable aprotic solvent (e.g., THF, DMF).

Adding a base to deprotonate the indole nitrogen.

Adding the butyl halide and allowing the reaction to proceed, often with heating.

Workup and purification to isolate the this compound product.

Recent research has also explored direct, chemoselective N-prenylation of indoles via C-H functionalization, which could potentially be adapted for N-butylation, offering a more direct route without the need for pre-functionalized starting materials. nih.gov

Microwave-Assisted N-Alkylation Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. elte.huorganic-chemistry.org In the context of synthesizing N-alkylated indoles, such as the precursor for this compound, microwave irradiation provides an efficient means to facilitate the N-alkylation step.

The direct N-alkylation of an indole-3-carbaldehyde core with a butyl halide is a primary approach. Microwave heating can significantly enhance the rate of this S_N2 reaction. The process typically involves the deprotonation of the indole nitrogen with a base, followed by the introduction of the alkylating agent. Microwave irradiation accelerates the reaction between the resulting indolide anion and the butyl halide. This technique is noted for being an environmentally friendly method, particularly when conducted in a solvent-free manner or in water. elte.huorganic-chemistry.orgumb.edu

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Anilines, Phenacyl bromides | Microwave (540 W), NaHCO3, Solvent-free, 45-60s | 2-Arylindoles | 52-75% | organic-chemistry.org |

| N-Aryl enamines | Pd-catalyst, Microwave irradiation, Neat | 2-Methyl-1H-indole-3-carboxylates | Excellent | mdpi.com |

| 2-Alkynylanilines | Microwave, Water, Salt catalyst (e.g., KCl) | 2-Substituted indoles | Good to High | elte.hu |

Protecting Group Strategies for Indole Nitrogen Prior to Functionalization

The indole NH group can be reactive under various conditions, potentially leading to side reactions during the functionalization of other parts of the molecule. digitellinc.com Therefore, the use of protecting groups for the indole nitrogen is a crucial strategy in the multi-step synthesis of complex indole derivatives. The choice of a protecting group is critical and depends on its stability to the reaction conditions required for subsequent steps and the ease of its removal.

Commonly used protecting groups for the indole nitrogen include sulfonyl derivatives, such as tosyl (Ts) and phenylsulfonyl (PhSO2), and carbamates like tert-butyloxycarbonyl (Boc). researchgate.net

Sulfonyl Groups: Phenylsulfonyl chloride is often used for protection. While the introduction is straightforward, cleavage can require harsh conditions. researchgate.net The nosyl group is noted as being easier to remove.

Carbamates: The Boc group is widely used due to its ease of introduction using Boc-anhydride (Boc2O) and its facile removal under mild acidic or basic conditions. Boc protection can also enhance the stability of the indole ring towards oxidation. researchgate.net

Alkyl Groups: The 2-phenylsulfonylethyl group is a useful alkyl protecting group that can be readily removed under basic conditions. researchgate.net Another specialized group, the 9-phenylfluoren-9-yl (Pf) group, is particularly effective in preventing racemization in α-amino compounds and is significantly more acid-stable than the trityl group. nih.gov

| Protecting Group | Introduction Reagent | Cleavage Conditions | Key Features | Reference |

|---|---|---|---|---|

| Phenylsulfonyl (PhSO2) | Phenylsulfonyl chloride | Harsh (e.g., strong base) | Stable, but difficult to remove. | researchgate.net |

| tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc2O) | Mild acid (e.g., TFA) or base (e.g., K2CO3/MeOH) | Labile, enhances stability to oxidation. | researchgate.net |

| 2-Phenylsulfonylethyl | Varies | Base (e.g., potassium tert-butoxide) | Readily removed under basic conditions. | researchgate.net |

| 9-Phenylfluoren-9-yl (Pf) | Varies | Acid | Prevents racemization, highly acid-stable. | nih.gov |

Multicomponent and Cascade Reactions for Indole-3-Carbaldehyde Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, and cascade (or domino) reactions, which involve a sequence of intramolecular transformations, are highly efficient strategies for building molecular complexity. researchgate.netresearchgate.net These approaches are valuable for synthesizing indole-3-carbaldehyde derivatives by minimizing purification steps and improving atom economy. researchgate.netarkat-usa.org

Indole-3-carbaldehydes are effective precursors in various MCRs. researchgate.net For example, they can participate in three-component aza-Diels-Alder reactions with an amine and a dienophile to produce complex heterocyclic structures. acs.org It has been noted that 1-tosylindole-3-carbaldehyde performs well in such reactions, while unsubstituted or 1-methyl-indole-3-carbaldehyde may not yield the desired products. acs.org The Fischer indolisation can be combined with an N-alkylation in a one-pot, three-component protocol to rapidly generate 1,2,3-trisubstituted indoles from readily available aryl hydrazines, ketones, and alkyl halides. rsc.org

Cascade reactions can also lead to the formation of indole derivatives. For instance, reactions involving nitrones and allenes can be controlled to produce various indole structures through a cascade process. nih.gov Another example involves a cascade reaction leading to indole-annulated 2H-1,3-thiazine-2-thiones, which proceeds through an intramolecular electrophilic aromatic substitution on the indole ring. researchgate.net

Directed C–H Functionalization Approaches at Indole C3-Position

Direct C–H functionalization has become a cornerstone of modern synthetic chemistry, allowing for the conversion of C-H bonds into C-C or C-heteroatom bonds without the need for pre-functionalized starting materials. chim.it For indoles, the inherent nucleophilicity of the pyrrole ring often directs electrophilic substitution to the C3 position. chim.itchemrxiv.org

Transition-metal-catalyzed directed C–H activation is a powerful tool for achieving site-selective functionalization. nih.gov While many C-H activation strategies on the indole ring target the C2 position by using a directing group on the nitrogen, or the C4-C7 positions of the benzene ring, direct functionalization at C3 is also of significant interest. chim.itnih.govacs.org

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings, including indoles, at the C3 position. A catalytic version of this reaction has been developed, which can be used for the synthesis of deuterated indole-3-carboxaldehydes using deuterated DMF. orgsyn.org This method is mild and tolerates a range of functional groups. orgsyn.org

Furthermore, metal-free approaches have been developed for the C3-alkylation of indoles. One such method utilizes a hydrogen autotransfer-type reaction, where an initial oxidation of an alcohol to an aldehyde is followed by condensation with the indole. chemrxiv.org This highlights the ongoing development of diverse strategies for the direct and selective functionalization of the indole C3 position. chemrxiv.org

Computational and Theoretical Studies on 1 Butyl 1h Indole 3 Carbaldehyde Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been extensively employed to investigate the structural and electronic properties of indole-3-carbaldehyde and its derivatives. These computational methods provide valuable insights into the molecule's behavior at the atomic level.

The optimization of the molecular structure of 1H-indole-3-carbaldehyde has been achieved using DFT calculations, often with the B3LYP method and a 6-311++G(d,p) basis set. tandfonline.comresearchgate.net These calculations aim to find the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional shape. The optimized bond lengths and angles from these theoretical calculations have been found to be in good agreement with experimental data obtained from X-ray diffraction studies. tandfonline.com For instance, in the parent compound, 1H-indole-3-carbaldehyde, the benzene and pyrrole rings are nearly coplanar. nih.gov

Table 1: Selected Optimized Geometrical Parameters of 1H-indole-3-carbaldehyde

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-C3 | 1.372 Å |

| C1-O1 | 1.218 Å | |

| C1-C2 | 1.422 Å | |

| Dihedral Angle | C8-C7-C9-O3 | -175.4° |

Data sourced from studies on 1H-indole-3-carbaldehyde. nih.govnih.gov

Vibrational Energy Distribution Analysis (VEDA) is a computational technique used to assign the calculated vibrational frequencies to specific modes of atomic motion within the molecule. For 1H-indole-3-carbaldehyde, VEDA has been successfully used to interpret the experimental FT-IR and FT-Raman spectra. tandfonline.comresearchgate.net This analysis provides a detailed understanding of the molecule's vibrational properties.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For 1H-indole-3-carbaldehyde, the HOMO-LUMO energy gap has been calculated, and the results indicate that charge transfer occurs within the molecule. tandfonline.comresearchgate.net

Table 2: Calculated HOMO-LUMO Energies and Related Parameters for 1H-indole-3-carbaldehyde

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.23 |

| ELUMO | -2.15 |

| Energy Gap (ΔE) | 4.08 |

Data sourced from studies on 1H-indole-3-carbaldehyde.

Molecular Dynamics Simulations in Organic Systems

Molecular Docking Investigations of Chemical Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used in drug discovery to understand the interactions between a ligand and a protein target. For 1H-indole-3-carbaldehyde and its derivatives, molecular docking studies have been performed to investigate their potential biological activities. tandfonline.comresearchgate.netnih.gov These studies have docked the indole (B1671886) derivatives into the active sites of various protein targets to identify key binding interactions and predict their binding affinity.

Reactivity and Derivatization Chemistry of 1 Butyl 1h Indole 3 Carbaldehyde

Carbonyl Group Transformations

The aldehyde group is a key site for synthetic modifications, readily participating in reactions that form new carbon-carbon and carbon-nitrogen bonds, as well as undergoing reduction. researchgate.netsemanticscholar.orgekb.eg

The carbonyl group of 1-butyl-1H-indole-3-carbaldehyde is electrophilic and readily undergoes condensation reactions with active methylene compounds.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with compounds containing an active methylene group, typically catalyzed by a weak base like piperidine or in the presence of acetic acid. acgpubs.org For instance, the reaction of indole-3-carbaldehyde derivatives with active methylene compounds such as malononitrile or ethyl cyanoacetate yields α,β-unsaturated products. acgpubs.orgacgpubs.org These reactions are fundamental for extending the carbon chain and introducing new functional groups. researchgate.net

| Reactant | Catalyst/Conditions | Product Type |

| Malononitrile | Piperidine/Acetic Acid | 2-((1-butyl-1H-indol-3-yl)methylene)malononitrile |

| Diethyl malonate | Piperidine/Acetic Acid | Diethyl 2-((1-butyl-1H-indol-3-yl)methylene)malonate |

| Nitromethane | Acetic acid/Ammonium acetate | 1-butyl-3-(2-nitrovinyl)-1H-indole |

Chalcone Synthesis: Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aromatic aldehyde and a ketone. scialert.net In the context of this compound, it can react with various acetophenones in the presence of a base like potassium hydroxide (KOH) to form indole-based chalcones. researchgate.netnih.govnih.gov These compounds are of significant interest due to their diverse biological activities. The reaction typically proceeds by forming an enolate from the ketone, which then attacks the carbonyl carbon of the aldehyde.

| Ketone | Base | Product Type |

| Acetophenone | KOH | (E)-1-phenyl-3-(1-butyl-1H-indol-3-yl)prop-2-en-1-one |

| 4-Methoxyacetophenone | KOH | (E)-3-(1-butyl-1H-indol-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one |

| 2-Fluoroacetophenone | KOH | (E)-3-(1-butyl-1H-indol-3-yl)-1-(2-fluorophenyl)prop-2-en-1-one |

The aldehyde functionality is a versatile handle for the formation of carbon-nitrogen bonds, primarily through the synthesis of imines (Schiff bases) and subsequent reductive amination.

The condensation of this compound with primary amines leads to the formation of the corresponding Schiff bases. This reaction is often catalyzed by acid and involves the removal of water. These imine intermediates can be valuable for further synthetic transformations.

Furthermore, reductive amination provides a direct route to secondary and tertiary amines. This one-pot reaction involves the initial formation of an imine or enamine, which is then reduced in situ. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or hydrogen gas with a metal catalyst. nih.govorganic-chemistry.org

| Amine | Reducing Agent | Product Type |

| Aniline | NaBH₄ | (1-butyl-1H-indol-3-yl)-N-phenylmethanamine |

| Benzylamine | H₂/Pd-C | N-((1-butyl-1H-indol-3-yl)methyl)benzylamine |

| Ammonia | H₂/Co catalyst | (1-butyl-1H-indol-3-yl)methanamine |

The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding (1-butyl-1H-indol-3-yl)methanol. This transformation is commonly achieved using mild reducing agents to avoid reduction of the indole (B1671886) ring.

Sodium borohydride (NaBH₄) is a frequently used reagent for this purpose, offering high chemoselectivity for the carbonyl group. The reaction is typically carried out in an alcoholic solvent such as methanol or ethanol at room temperature. Other reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although they are more powerful and less selective.

| Reducing Agent | Solvent | Product |

| Sodium borohydride (NaBH₄) | Methanol | (1-butyl-1H-indol-3-yl)methanol |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether | (1-butyl-1H-indol-3-yl)methanol |

Indole Nitrogen (N1) Reactivity and Functionalization

The nitrogen atom of the indole ring, having a butyl substituent, still influences the reactivity of the molecule, though it is already alkylated. Further reactions at this position are less common than with N-unsubstituted indoles but are possible under certain conditions.

While the N1 position is already occupied by a butyl group, the concept of N-acylation and N-sulfonation is crucial for the synthesis of the parent compound itself or for understanding the general chemistry of indoles. ekb.eg N-acylation of an indole can be achieved using acylating agents like acyl chlorides or anhydrides in the presence of a base. beilstein-journals.org This introduces an electron-withdrawing group, which can influence the reactivity of the indole ring. Similarly, N-sulfonation can be accomplished using sulfonyl chlorides, such as benzenesulfonyl chloride, also in the presence of a base.

| Reagent | Reaction Type | Product Type (from N-H indole) |

| Acetyl chloride | N-Acylation | 1-acetyl-1H-indole-3-carbaldehyde |

| Benzenesulfonyl chloride | N-Sulfonation | 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde |

For the synthesis of derivatives where reactions at other positions of the indole ring are desired without interference from the N-H group (in the case of the parent indole-3-carbaldehyde), protection of the indole nitrogen is a common strategy. ekb.eg The butyl group in this compound can be considered a permanent protecting group. However, in a broader synthetic context, various protecting groups can be employed for the indole nitrogen.

A common protecting group is the tert-butoxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate (Boc₂O). This group is electron-withdrawing and can be removed under acidic conditions. Another example is the benzenesulfonyl (Bs) group, which is also electron-withdrawing and can be removed under reductive conditions. The choice of protecting group depends on the stability required for subsequent reaction steps and the conditions for its removal.

| Protecting Group | Introduction Reagent | Deprotection Condition |

| tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA) |

| Benzenesulfonyl (Bs) | Benzenesulfonyl chloride | Reductive conditions (e.g., Mg/MeOH) |

Electrophilic Aromatic Substitution on the Indole Ring System

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The position of electrophilic attack is dictated by the relative stability of the resulting cationic intermediate (arenium ion). For a typical indole, the C3 position is the most nucleophilic and, therefore, the primary site of electrophilic attack, as the resulting intermediate allows for the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring. researchgate.netfirsthope.co.in

However, in the case of this compound, the C3 position is already substituted with a deactivating carbaldehyde group. The presence of this electron-withdrawing group at C3 alters the regioselectivity of subsequent electrophilic substitution reactions. While the indole nitrogen's lone pair still enriches the pyrrole ring, direct substitution at C3 is blocked.

Consequently, electrophilic attack is predicted to occur at other available positions on the indole nucleus. The next most favored position for electrophilic substitution on a 3-substituted indole is typically the C2 position. rsc.orgquimicaorganica.org This is because the intermediate formed by attack at C2 can still partially delocalize the positive charge onto the nitrogen atom. Should the C2 position be sterically hindered or electronically deactivated, substitution may also occur on the benzene portion of the indole ring, at the C4, C5, C6, or C7 positions, with the specific position depending on the nature of the electrophile and the reaction conditions. For instance, halogenation of 3-substituted indoles has been observed to occur at the C2 position. researchgate.net

A proposed general mechanism for electrophilic substitution at the C2 position of a 3-substituted indole involves the initial attack of the electrophile at the C3 position, leading to a spirocyclic intermediate. This is followed by a rearrangement where the substituent originally at C3 migrates to the C2 position, restoring aromaticity. rsc.org

Cyclization and Annulation Reactions to Form Complex Heterocycles

The aldehyde functionality at the C3 position of this compound, in conjunction with the reactive indole nucleus, provides a versatile platform for the synthesis of more complex heterocyclic structures through cyclization and annulation reactions. These reactions often involve the condensation of the aldehyde with a suitable binucleophile, followed by cyclization and often aromatization to yield fused or appended heterocyclic systems.

Synthesis of Quinazolinone Derivatives

A significant application of this compound in the construction of complex heterocycles is in the synthesis of quinazolinone derivatives. Specifically, 2-(1-Butyl-1H-indol-3-yl)quinazolin-4(3H)-one has been synthesized through the condensation of this compound with 2-aminobenzamide (anthranilamide).

This reaction is typically carried out under acidic catalysis, for example, using p-toluenesulfonic acid (p-TSA) in a suitable solvent such as acetonitrile, with heating. The reaction proceeds via an initial condensation between the aldehyde group of the indole and the primary amino group of anthranilamide to form a Schiff base intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable quinazolinone ring system. In a reported synthesis, this method afforded the desired 2-(1-butyl-1H-indol-3-yl)quinazolin-4(3H)-one in good yield.

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| This compound | 2-aminobenzamide | 2-(1-Butyl-1H-indol-3-yl)quinazolin-4(3H)-one | 77 |

Table 1: Synthesis of a Quinazolinone Derivative from this compound.

Formation of Imidazolyl Indole Structures

The aldehyde group of this compound is also amenable to reactions that form imidazole-containing structures. While specific examples starting from the 1-butyl derivative are not extensively documented, the reactivity of the parent compound, 1H-indole-3-carboxaldehyde, provides a strong precedent. For instance, 1H-indole-3-carboxaldehyde can undergo condensation with a 1,2-dicarbonyl compound, such as phenanthrene-9,10-dione, in the presence of a nitrogen source like ammonium acetate, to construct an imidazole ring fused to the phenanthrene system and appended to the indole C3 position.

By analogy, it is expected that this compound could react with various 1,2-diamines or their equivalents in the presence of an oxidizing agent or with a dicarbonyl compound and a nitrogen source to form 2-(1-butyl-1H-indol-3-yl)-1H-imidazole derivatives. The general reaction would involve the formation of a di-imine intermediate from the condensation of the aldehyde with the diamine, followed by an oxidative cyclization to yield the aromatic imidazole ring.

Palladium-Catalyzed Annulation Processes

Palladium-catalyzed reactions are powerful tools for the construction of complex cyclic and heterocyclic systems, often proceeding via C-H activation and subsequent bond formation. nih.govbeilstein-journals.orgmdpi.com For this compound, several plausible palladium-catalyzed annulation pathways can be envisioned, leveraging the reactivity of the indole ring and the directing-group potential of the carbaldehyde.

One potential pathway involves the palladium-catalyzed C-H functionalization at the C2 or C4 position of the indole ring. nih.gov The carbaldehyde group at C3 can act as a directing group, facilitating the ortho-palladation at the C2 or C4 position. The resulting palladacycle could then undergo further reactions, such as insertion of an alkyne or an alkene, followed by reductive elimination to form a new fused ring system.

For example, a derivative of this compound, where a suitable tether with a terminal alkyne or alkene is attached to the indole nitrogen, could undergo an intramolecular palladium-catalyzed annulation. This would involve initial C-H activation at a proximal position on the indole ring, followed by migratory insertion of the tethered unsaturated moiety and subsequent cyclization to form a polycyclic indole derivative. Such intramolecular cyclizations of indole derivatives are a known strategy for accessing fused ring systems. organicreactions.org

Oxidation Reactions of the Indole-3-Carbaldehyde Core

The aldehyde functionality of this compound is susceptible to oxidation to the corresponding carboxylic acid, 1-butyl-1H-indole-3-carboxylic acid. This transformation is a common reaction for aromatic aldehydes and is a key step in the further functionalization of the indole-3-substituent. ekb.eg

Various oxidizing agents can be employed for this purpose. Milder oxidants are generally preferred to avoid over-oxidation or degradation of the electron-rich indole nucleus. Common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (KMnO₄) under controlled conditions, Tollens' reagent (a solution of silver nitrate and ammonia), and various chromium (VI) reagents, although the latter are often avoided due to their toxicity. More modern and selective methods may employ reagents such as sodium chlorite (NaClO₂) in the presence of a scavenger like 2-methyl-2-butene.

In the context of indole derivatives, enzymatic oxidation is also a relevant process. Aldehyde oxidases are a class of enzymes capable of converting aldehydes to their corresponding carboxylic acids. nih.govnih.gov While this is more relevant to biological systems, it underscores the inherent reactivity of the indole-3-carbaldehyde moiety towards oxidation. The successful oxidation of this compound provides access to the corresponding carboxylic acid, which can then be used in a variety of subsequent reactions, such as esterification, amidation, or as a precursor for other functional groups.

| Starting Material | Product |

| This compound | 1-butyl-1H-indole-3-carboxylic acid |

Table 2: Oxidation Product of this compound.

Applications of 1 Butyl 1h Indole 3 Carbaldehyde As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor in Indole (B1671886) Alkaloid Synthesis

The indole-3-carbaldehyde scaffold is a fundamental component in the synthesis of numerous indole alkaloids, a class of naturally occurring compounds with a wide range of biological activities. ekb.eg 1-Butyl-1H-indole-3-carbaldehyde acts as a key precursor, providing the core indole structure that can be elaborated into more complex alkaloid frameworks. The aldehyde functionality at the C3 position is a critical reactive site, allowing for chain extension and the introduction of further complexity.

Chemists utilize this aldehyde group for various carbon-carbon bond-forming reactions, such as Wittig, Horner-Wadsworth-Emmons, and condensation reactions. These transformations enable the construction of the intricate side chains and additional ring systems characteristic of many indole alkaloids. The N-butyl group, while not always part of the final natural product, can serve to increase solubility in organic solvents, thereby facilitating reactions, and can be a key structural element in synthetic analogues designed to have modified properties.

Building Block for Diverse Heterocyclic Scaffolds

The reactivity of the aldehyde group in this compound makes it an excellent starting material for the construction of a wide variety of heterocyclic scaffolds. ekb.eg Its ability to react with binucleophilic reagents in condensation reactions is a common strategy for synthesizing fused and appended heterocyclic systems.

A notable example is its use in the synthesis of quinazolinone derivatives. In a straightforward approach, this compound can be reacted with an anthranilamide in the presence of an acid catalyst. This condensation-cyclization reaction yields 2-(1-butyl-1H-indol-3-yl)quinazolin-4(3H)-one, a molecule that combines two biologically relevant heterocyclic motifs. The reaction proceeds by initial formation of a Schiff base between the aldehyde and the amino group of anthranilamide, followed by an intramolecular cyclization and dehydration to form the stable quinazolinone ring.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | Anthranilamide | 2-(1-Butyl-1H-indol-3-yl)quinazolin-4(3H)-one | Condensation/Cyclization |

Role in the Construction of Functionalized Organic Materials

The indole nucleus is a well-known component in the design of functional organic materials due to its electron-rich nature and aromaticity. This compound serves as a valuable monomer or precursor for such materials, including organic dyes and polymers. The extended π-conjugated system that can be created by reacting the aldehyde group is key to these applications.

For instance, condensation of this compound with various activated methylene compounds can lead to the formation of intensely colored dyes. researchgate.net The resulting molecules often exhibit interesting photophysical properties, such as absorption and emission in the visible region of the electromagnetic spectrum. Furthermore, the N-butyl group enhances the solubility of these materials in common organic solvents, which is a crucial property for their processing and application in devices. While specific, large-scale material applications are still an area of active research, the fundamental chemical reactions demonstrate the potential of this compound in creating novel functional materials with tailored electronic and optical properties.

Synthesis of N-Alkylated Indole Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are an important class of compounds with a broad spectrum of biological activities. N-alkylated indole chalcone derivatives can be efficiently synthesized using this compound as a key starting material through the Claisen-Schmidt condensation reaction. researchgate.net

This base-catalyzed reaction involves the condensation of an aldehyde (in this case, this compound) with a ketone, typically an acetophenone derivative. The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone system characteristic of chalcones. The N-butyl group on the indole ring is maintained throughout the synthesis, leading to the formation of N-alkylated indole chalcones.

| Aldehyde Component | Ketone Component | Product Class | Reaction Name |

|---|---|---|---|

| This compound | Substituted Acetophenones | (E)-1-(Aryl)-3-(1-butyl-1H-indol-3-yl)prop-2-en-1-one | Claisen-Schmidt Condensation |

Generation of Deuterated Indole Derivatives for Chemical Research

Deuterium-labeled compounds are invaluable tools in chemical research, particularly for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in mass spectrometry. This compound can serve as a substrate for the synthesis of its deuterated analogues.

A modern and efficient method for introducing a deuterium atom at the formyl position is through a catalytic version of the Vilsmeier-Haack reaction. In this approach, a deuterated formylating agent, such as deuterated N,N-dimethylformamide (DMF-d7), is used as the deuterium source. The reaction, enabled by a suitable catalyst, allows for the direct formylation of the N-butylated indole precursor or the exchange of the formyl proton in this compound itself, leading to the formation of this compound-d1. These labeled compounds, with their excellent deuterium abundance, are highly useful as building blocks for synthesizing more complex deuterated bioactive molecules for advanced research applications.

常见问题

Q. Advanced

- Base selection : NaH (over KOH) ensures complete deprotonation of the indole N–H group, reducing O-alkylation .

- Controlled addition rate : Slow addition of 1-bromobutane prevents localized excess, which promotes dimerization.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 16 hours) and improves selectivity by minimizing thermal degradation .

- In situ monitoring : Use LC-MS to detect intermediates and adjust conditions dynamically.

What spectroscopic and computational methods are critical for confirming the aldehyde functionality and substituent orientation?

Q. Basic

- FT-IR : A strong absorption band near 1680–1700 cm⁻¹ confirms the aldehyde C=O stretch.

- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm; coupling with adjacent protons (e.g., C2–H of indole) indicates electronic effects.

- X-ray crystallography : Resolves the planarity of the indole ring and butyl chain orientation (e.g., gauche vs. antiperiplanar) .

- Mass spectrometry (HRMS) : Exact mass confirms molecular formula, distinguishing it from oxidation byproducts (e.g., carboxylic acids).

How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence crystallization and stability?

Q. Advanced

- Hydrogen bonding : The aldehyde oxygen can act as a weak acceptor, forming C–H···O interactions with adjacent indole rings. Graph set analysis (e.g., Etter’s rules ) identifies recurring motifs (e.g., R₂²(8) rings) that stabilize the lattice.

- π-Stacking : Face-to-face indole ring interactions (3.5–4.0 Å spacing) enhance thermal stability but may reduce solubility.

- Hirshfeld surface plots : Visualize contributions of H···H, C···O, and halogen contacts (if present) to packing efficiency .

What biological activities have been reported for structurally analogous indole-3-carbaldehyde derivatives?

Basic

Analogous compounds exhibit:

- Antimicrobial activity : Substitution at the indole C5/C6 positions (e.g., bromo, nitro groups) enhances potency against Gram-positive bacteria .

- Enzyme inhibition : Aldehyde derivatives act as covalent inhibitors for cysteine proteases via Schiff base formation .

- Anticancer potential : Butyl chains may improve lipophilicity and membrane penetration, as seen in indole-based kinase inhibitors .

How can the Vilsmeier-Haack formylation step be modified to improve regioselectivity and yield?

Advanced

The Vilsmeier-Haack reaction (POCl₃/DMF) for indole formylation can be optimized by:

- Substituent directing : Electron-donating groups (e.g., methoxy) at C5 direct formylation to C3. For 1-butyl derivatives, pre-alkylation prevents competing N-formylation .

- Low-temperature quenching : Gradual addition of NaOH at 0°C prevents aldehyde oxidation to carboxylic acids.

- Microwave activation : Reduces reaction time from 45 minutes to 10 minutes, minimizing side reactions .

What computational tools are recommended for predicting reactivity and designing novel derivatives?

Q. Advanced

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization.

- Molecular docking : Screen derivatives against protein targets (e.g., cytochrome P450) to prioritize synthesis .

- Retrosynthetic software (PISTACHIO/Reaxys) : Generate feasible routes using known indole alkylation and oxidation protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。